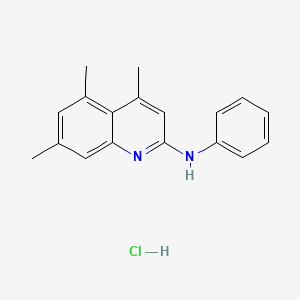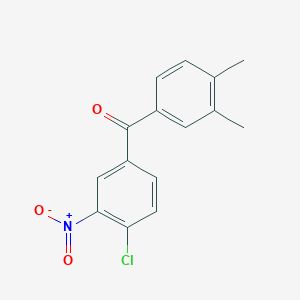
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is an organic compound characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, along with a methanone group linked to another dimethyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 3,4-dimethylphenyl magnesium bromide (Grignard reagent). The reaction is carried out in an anhydrous environment, often using diethyl ether as a solvent. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This includes the use of automated reactors, controlled temperature environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methanone group can undergo oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic medium, water as solvent.
Major Products Formed
Reduction: (4-amino-3-nitrophenyl)(3,4-dimethylphenyl)methanone.
Substitution: (4-substituted-3-nitrophenyl)(3,4-dimethylphenyl)methanone.
Oxidation: (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)carboxylic acid.
科学的研究の応用
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group may also participate in binding interactions with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
(4-chloro-3-nitrophenyl)(phenyl)methanone: Similar structure but lacks the dimethyl substitution on the phenyl ring.
(4-chloro-3-nitrophenyl)(pyridin-4-yl)methanone: Contains a pyridine ring instead of a dimethyl-substituted phenyl ring.
4-chloro-3-nitrophenol: Contains a hydroxyl group instead of a methanone group.
Uniqueness
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is unique due to the presence of both chloro and nitro groups on the same phenyl ring, combined with a dimethyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(8-12)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTPJNKKSAWRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090280.png)
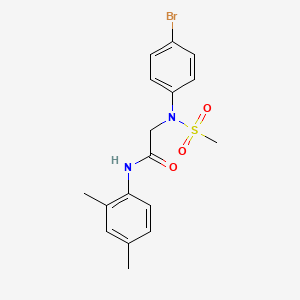
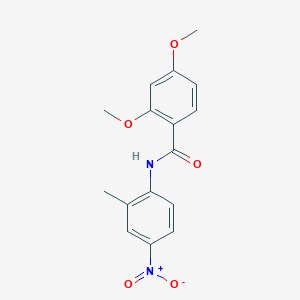
![2-[4-(3-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B5090306.png)
![N-propan-2-yl-1-[1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B5090311.png)
![5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5090317.png)
![9-ACETYL-14-(FURAN-2-YL)-10-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3(8),4,6-TETRAEN-12-ONE](/img/structure/B5090328.png)
![6-bromo-2-(4-nitrophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium](/img/structure/B5090337.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B5090342.png)
![3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5090348.png)
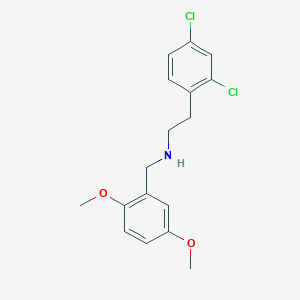
![N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5090358.png)
![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)
